4-(4-Ethylphenyl)-2-nitrobenzoic acid
Description
4-(4-Ethylphenyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative with a 4-ethylphenyl group at the para position of the benzene ring and a nitro group at the ortho position relative to the carboxylic acid moiety.
Properties
IUPAC Name |
4-(4-ethylphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-10-3-5-11(6-4-10)12-7-8-13(15(17)18)14(9-12)16(19)20/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQASFDUXMTABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688988 | |
| Record name | 4'-Ethyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-52-7 | |
| Record name | 4'-Ethyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-ethylbenzoic acid followed by a series of purification steps. One common method includes:
Nitration: 4-Ethylbenzoic acid is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the ortho position relative to the carboxylic acid group.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Catalysts: Acid catalysts for esterification, such as sulfuric acid or p-toluenesulfonic acid.
Major Products:
Reduction: 4-(4-Ethylphenyl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: 4-(4-Ethylphenyl)-2-nitrobenzoate esters.
Scientific Research Applications
4-(4-Ethylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. For instance, if reduced to its amino derivative, it may interact with biological targets through hydrogen bonding and other interactions. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties are influenced by the positions of the nitro group and the ethylphenyl substituent. Key analogues include:
Solubility and Mass Transfer Behavior
- 2-Nitrobenzoic acid exhibits a solubility of 0.7 g/L in water at 303 K, with a mass transfer coefficient (kLa) of 1.20 × 10⁻³ s⁻¹. Hydrotropes like sodium acetate enhance its solubility up to 9.5-fold .
- This compound is anticipated to have significantly lower aqueous solubility due to the hydrophobic 4-ethylphenyl group. Its mass transfer properties may resemble those of 2-ethyl-4-nitrobenzoic acid, which has reduced solubility compared to unsubstituted nitrobenzoic acids .
Electronic and Reactivity Differences
- Nitro Group Position : The ortho-nitro group in this compound may increase steric hindrance around the carboxylic acid, reducing its acidity compared to para-nitro analogues. In contrast, 4-nitrobenzoic acid has a lower pKa (~1.68) due to stronger electron-withdrawing effects .
- Ethylphenyl vs.
Data Tables
Table 1: Physicochemical Properties of Selected Nitrobenzoic Acids
| Compound | Molecular Weight (g/mol) | Solubility in Water (g/L) | Mass Transfer Coefficient (kLa, s⁻¹) | pKa |
|---|---|---|---|---|
| This compound | 283.27 | N/A | N/A | ~2.5* |
| 2-Nitrobenzoic acid | 167.12 | 0.7 (303 K) | 1.20 × 10⁻³ | 2.17 |
| 4-Nitrobenzoic acid | 167.12 | 3.4 (298 K) | N/A | 1.68 |
| 2-Ethyl-4-nitrobenzoic acid | 195.17 | <0.7* | N/A | ~2.3* |
Table 2: Hydrotropic Enhancement of 2-Nitrobenzoic Acid (303 K)
| Hydrotrope | Maximum Solubility Enhancement Factor (ϕs) | Maximum Mass Transfer Enhancement Factor (ϕmtc) |
|---|---|---|
| Sodium acetate | 8.2 | 9.5 |
| Citric acid | 6.5 | 7.8 |
| Nicotinamide | 5.9 | 6.3 |
Data adapted from .
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